molecular formula C19H19FN4O3S B2872466 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide CAS No. 946274-05-1

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide

Cat. No.: B2872466
CAS No.: 946274-05-1
M. Wt: 402.44
InChI Key: QGODEAHUCPREMI-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a high-purity chemical research compound featuring a molecular architecture comprising a 6-ethoxy-2-methylpyrimidine core linked through a phenylamino bridge to a 4-fluorobenzenesulfonamide moiety. This specific structural combination suggests potential for targeted biological activity, particularly given that structurally related benzenesulfonamide-pyrimidine hybrids have demonstrated significant potency as enzyme inhibitors in pharmacological research . Compounds containing the 4-fluorobenzenesulfonamide pharmacophore have shown impressive activity profiles in scientific studies, with one closely related derivative (FD274) exhibiting potent dual PI3K/mTOR inhibitory activity with IC50 values in the nanomolar range (PI3Kα/γ=0.65 nM, PI3Kδ=0.42 nM, mTOR=2.03 nM) and significant anti-proliferative effects in hematological malignancy cell lines . The pyrimidine scaffold present in this compound represents a privileged structure in medicinal chemistry, known to participate in key hydrogen bonding interactions with biological targets, while the sulfonamide group serves as a versatile functional moiety capable of modulating physicochemical properties and target engagement . This compound is provided exclusively for research applications in chemical biology, mechanism of action studies, and structure-activity relationship investigations. Researchers should handle this material with appropriate safety precautions in laboratory settings. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC APPLICATIONS.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGODEAHUCPREMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation with ethyl iodide to introduce the ethoxy group.

    Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylamine to form the intermediate compound.

    Sulfonation: The final step involves the sulfonation of the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream biological processes.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituents

  • Target Compound : Pyrimidine core with ethoxy (C6) and methyl (C2) groups; 4-fluorobenzenesulfonamide.
  • N-(4-(Benzothiazole-2-yl)phenyl)-4-fluorobenzenesulfonamide (): Benzothiazole core replaces pyrimidine.
  • Compound 23c (): Quinoline core with 4-fluorobenzenesulfonamide and bromophenylamino group. The quinoline scaffold introduces different electronic and steric properties compared to pyrimidine .
  • Compound 21 () : Adamantane-linked 4-fluorobenzenesulfonamide. The bulky adamantane group enhances lipophilicity, contrasting with the pyrimidine-based target compound .
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Pyrimidine core with fluorophenyl and methoxyphenyl substituents. The absence of a sulfonamide group distinguishes it from the target compound, impacting hydrogen-bonding capacity .

Key Structural Differences

Compound Core Structure Key Substituents Sulfonamide Presence
Target Compound Pyrimidine 6-ethoxy, 2-methyl, 4-fluorobenzenesulfonamide Yes
Benzothiazole 4-fluorobenzenesulfonamide Yes
, c Quinoline 4-fluorobenzenesulfonamide, bromophenyl Yes
, Adamantane 4-fluorobenzenesulfonamide, diethylamino Yes
Pyrimidine Fluorophenyl, methoxyphenyl No
Spectroscopic and Crystallographic Data
  • NMR Shifts :

    • Target Compound: Expected δ ~1.3 ppm (ethoxy CH3), δ ~4.0 ppm (OCH2), and δ ~7.0–8.0 ppm (aromatic protons).
    • : δ 4.58 ppm (NH), aromatic protons at δ 7.16–7.78 ppm .
    • : δ 7.87–7.89 ppm (sulfonamide aromatic protons) .
  • Crystallography :

    • and emphasize the role of hydrogen bonding (e.g., O—H⋯N) and π-π stacking in stabilizing crystal structures, which may apply to the target compound’s solid-state behavior .

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a fluorobenzene moiety, and a pyrimidine derivative, which contribute to its pharmacological properties. The molecular formula is C22H24N4O4C_{22}H_{24}N_{4}O_{4} with a molecular weight of approximately 408.458 g/mol. Its structural complexity may enhance its efficacy compared to simpler analogs like sulfanilamide or trimethoprim.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their functions and disrupting metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering cellular signaling processes.
  • Cytoskeletal Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. For instance, it has shown effective growth inhibition in HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells with IC50 values in the nanomolar range .
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth in multiple cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory responses

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of this compound on human cancer cell lines. The findings indicated:

  • Significant inhibition of cell growth at concentrations as low as 10 nM.
  • Induction of apoptosis was confirmed through flow cytometry analysis, where treated cells showed increased annexin V staining compared to controls.

Table 2: IC50 Values for Cancer Cell Lines

Cell LineIC50 (nM)
HT-2915
M2120
MCF725

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